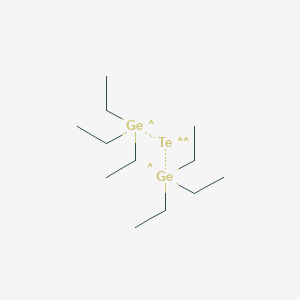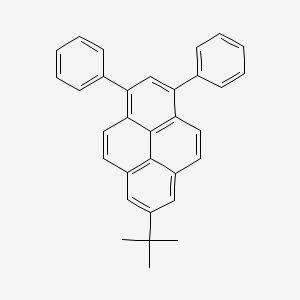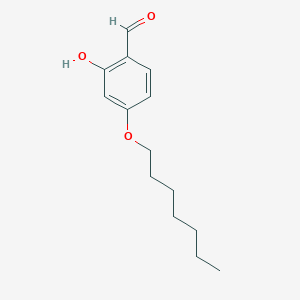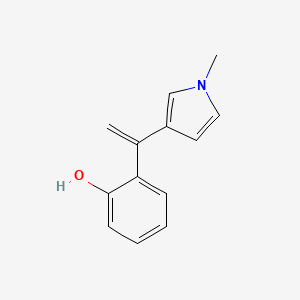
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol is an organic compound with the molecular formula C13H13NO It is characterized by a phenol group attached to a vinyl group, which is further connected to a 1-methyl-1H-pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-pyrrole and phenol.
Vinylation: The phenol undergoes a vinylation reaction to introduce the vinyl group. This can be achieved using reagents like acetylene or vinyl halides under basic conditions.
Coupling Reaction: The vinylated phenol is then coupled with 1-methyl-1H-pyrrole using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction. This step requires a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2), and sulfonation with sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Ethyl derivatives of the original compound.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenol group.
Wissenschaftliche Forschungsanwendungen
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The phenol group can form hydrogen bonds, while the vinyl and pyrrole groups can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(1-Methyl-1H-pyrrol-3-yl)ethyl)phenol: Similar structure but with an ethyl group instead of a vinyl group.
2-(1-(1-Methyl-1H-pyrrol-3-yl)propyl)phenol: Similar structure but with a propyl group instead of a vinyl group.
2-(1-(1-Methyl-1H-pyrrol-3-yl)butyl)phenol: Similar structure but with a butyl group instead of a vinyl group.
Uniqueness
2-(1-(1-Methyl-1H-pyrrol-3-yl)vinyl)phenol is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. The vinyl group allows for additional functionalization and can participate in various chemical reactions, making this compound versatile for different applications.
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-[1-(1-methylpyrrol-3-yl)ethenyl]phenol |
InChI |
InChI=1S/C13H13NO/c1-10(11-7-8-14(2)9-11)12-5-3-4-6-13(12)15/h3-9,15H,1H2,2H3 |
InChI-Schlüssel |
DYPFRQCPQCEDNK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1)C(=C)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone](/img/structure/B14138914.png)
![(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14138924.png)
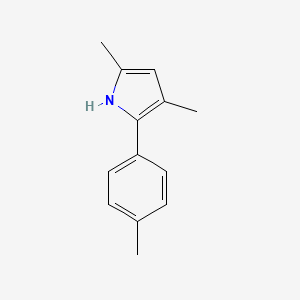
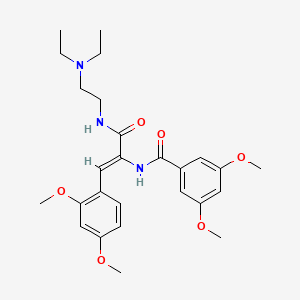
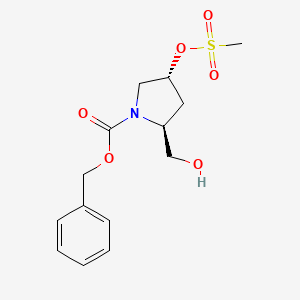
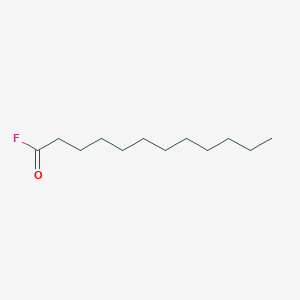

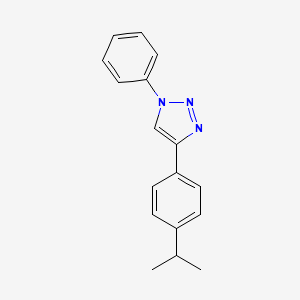

![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
